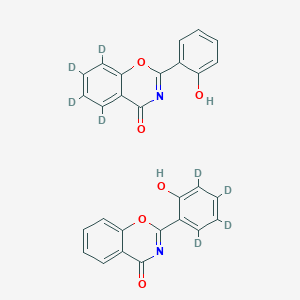
(6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-one is a complex organic compound characterized by its multiple conjugated double bonds and a ketone functional group. This compound is notable for its unique structure, which includes four conjugated double bonds in a long carbon chain, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-one typically involves multi-step organic reactions. One common approach is the Wittig reaction, which forms the conjugated double bonds. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide and a suitable solvent like tetrahydrofuran (THF). The ketone functional group can be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The final product is typically purified using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-one has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their electronic properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of (6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-one involves its interaction with molecular targets through its conjugated double bonds and ketone group. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to participate in electron transfer reactions makes it a valuable tool in studying redox processes and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-yl carbonate: Similar structure but with a carbonate functional group instead of a ketone.
(6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-ol: Similar structure but with an alcohol functional group instead of a ketone.
Uniqueness
(6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-one is unique due to its specific arrangement of conjugated double bonds and the presence of a ketone functional group. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
557-10-8 |
|---|---|
Molekularformel |
C35H62O |
Molekulargewicht |
498.9 g/mol |
IUPAC-Name |
(6Z,9Z,26Z,29Z)-pentatriaconta-6,9,26,29-tetraen-18-one |
InChI |
InChI=1S/C35H62O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-34H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
InChI-Schlüssel |
UBJQTBUITVBYCD-MAZCIEHSSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)CCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



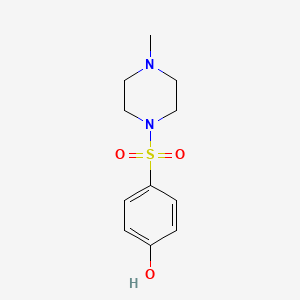
![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)

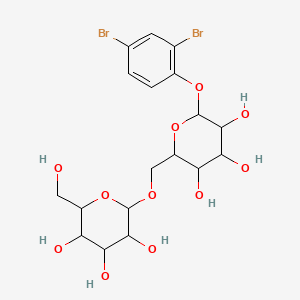
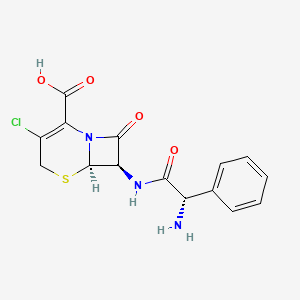
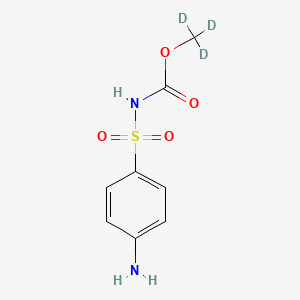
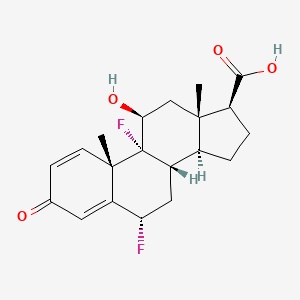
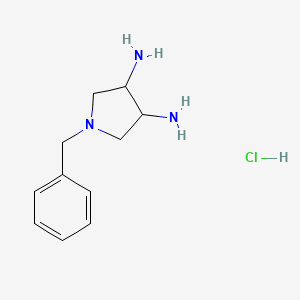
![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)


![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
